5-(Azetidin-2-yl)-1-methyl-1H-pyrazole
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Overview
Description
5-(Azetidin-2-yl)-1-methyl-1H-pyrazole is a heterocyclic compound that features both an azetidine and a pyrazole ring. These structures are known for their significant biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a Schiff base with chloroacetyl chloride in the presence of a base such as triethylamine . This reaction yields the azetidinone derivative, which can then be further modified to introduce the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-2-yl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
5-(Azetidin-2-yl)-1-methyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Azetidin-2-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . This interaction can disrupt normal cellular processes and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Azetidinones: These compounds share the azetidine ring and have been studied for their antimicrobial and anticancer activities.
3-(Prop-1-en-2-yl)azetidin-2-ones: These compounds have shown significant antiproliferative activities in cancer cells.
Uniqueness
5-(Azetidin-2-yl)-1-methyl-1H-pyrazole is unique due to the combination of the azetidine and pyrazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H11N3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
5-(azetidin-2-yl)-1-methylpyrazole |
InChI |
InChI=1S/C7H11N3/c1-10-7(3-5-9-10)6-2-4-8-6/h3,5-6,8H,2,4H2,1H3 |
InChI Key |
DKYFWFKSMZNDQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2CCN2 |
Origin of Product |
United States |
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